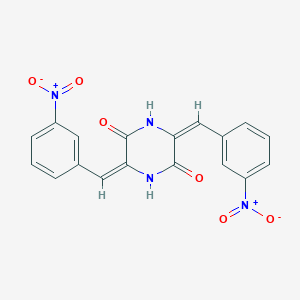
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is a chemical compound that is widely used in scientific research. It is a derivative of salicylic acid and has a wide range of applications in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is widely used in scientific research as a reagent for the determination of proteins. It is used in the Bradford assay, which is a commonly used method for protein quantification. This compound reacts with the amino acid residues of proteins, resulting in a color change that can be measured spectrophotometrically. This compound is also used in the determination of serum albumin, which is an important marker for liver and kidney function.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is based on its ability to react with amino acid residues of proteins. This compound contains a chromophore that absorbs light at a specific wavelength. When this compound reacts with proteins, the chromophore becomes more exposed, resulting in a shift in the absorption spectrum. This shift can be measured spectrophotometrically and is used to determine the concentration of proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in laboratory experiments is its high sensitivity and specificity for protein quantification. It is a relatively simple and inexpensive method that can be used to determine protein concentrations in a wide range of samples. However, this compound has some limitations. It is not suitable for the determination of low concentrations of proteins, and it can interfere with other substances in the sample.
Zukünftige Richtungen
There are several future directions for the use of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in scientific research. One possible direction is the development of new assays for the determination of specific proteins. This compound can be modified to target specific amino acid residues, allowing for the selective determination of certain proteins. Another possible direction is the use of this compound in the development of new diagnostic tools for the detection of diseases. This compound can be used to determine the concentration of specific proteins in biological samples, which can be used as a diagnostic marker for certain diseases.
Conclusion:
In conclusion, this compound is a widely used reagent in scientific research. It is a simple and inexpensive method for the determination of protein concentrations in biological samples. This compound has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of this compound in scientific research, including the development of new assays for the determination of specific proteins and the use of this compound in the development of new diagnostic tools for the detection of diseases.
Synthesemethoden
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of salicylic acid with 3-aminophenol in the presence of acetic anhydride. The resulting compound is then oxidized with potassium permanganate to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(E)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4+ |
InChI-Schlüssel |
VQMUMKLDPCHPPU-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



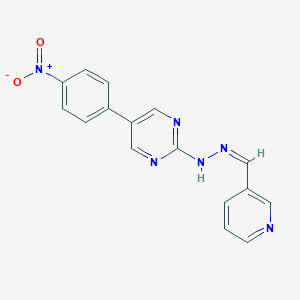


![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
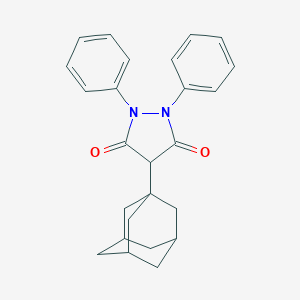
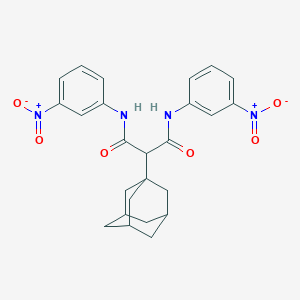
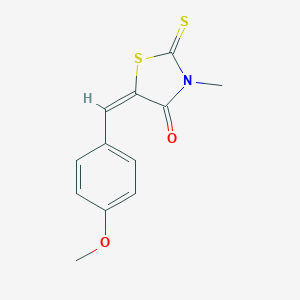
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
